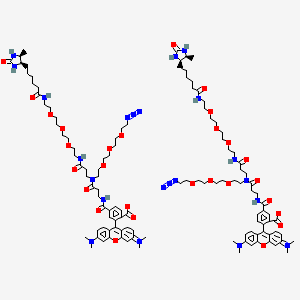

(5,6)TAMRA-PEG3-Azide-PEG3-Desthiobiotin

Description

BenchChem offers high-quality (5,6)TAMRA-PEG3-Azide-PEG3-Desthiobiotin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5,6)TAMRA-PEG3-Azide-PEG3-Desthiobiotin including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C114H162N22O28 |

|---|---|

Molecular Weight |

2288.6 g/mol |

IUPAC Name |

4-[[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[3-[2-[2-[2-[2-[6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]amino]-3-oxopropyl]carbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;5-[[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[3-[2-[2-[2-[2-[6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]amino]-3-oxopropyl]carbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |

InChI |

InChI=1S/2C57H81N11O14/c1-40-48(64-57(75)63-40)9-7-6-8-10-51(69)59-20-25-76-29-33-80-34-30-77-26-21-60-52(70)18-23-68(24-28-79-32-36-81-35-31-78-27-22-62-65-58)53(71)17-19-61-55(72)41-11-14-44(56(73)74)47(37-41)54-45-15-12-42(66(2)3)38-49(45)82-50-39-43(67(4)5)13-16-46(50)54;1-40-48(64-57(75)63-40)9-7-6-8-10-51(69)59-20-25-76-29-33-80-34-30-77-26-21-60-52(70)18-23-68(24-28-79-32-36-81-35-31-78-27-22-62-65-58)53(71)17-19-61-55(72)41-11-14-44(47(37-41)56(73)74)54-45-15-12-42(66(2)3)38-49(45)82-50-39-43(67(4)5)13-16-46(50)54/h2*11-16,37-40,48H,6-10,17-36H2,1-5H3,(H5-,59,60,61,63,64,69,70,72,73,74,75)/t2*40-,48+/m00/s1 |

InChI Key |

XCDYPCCUECTTNP-VRDNYPGUSA-N |

Isomeric SMILES |

C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCNC(=O)CCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)CCNC(=O)C2=CC(=C(C=C2)C(=O)[O-])C3=C4C=CC(=[N+](C)C)C=C4OC5=C3C=CC(=C5)N(C)C.C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCNC(=O)CCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)CCNC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=[N+](C)C)C=C4OC5=C3C=CC(=C5)N(C)C)C(=O)[O-] |

Canonical SMILES |

CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCNC(=O)CCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)CCNC(=O)C2=CC(=C(C=C2)C(=O)[O-])C3=C4C=CC(=[N+](C)C)C=C4OC5=C3C=CC(=C5)N(C)C.CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCNC(=O)CCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)CCNC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=[N+](C)C)C=C4OC5=C3C=CC(=C5)N(C)C)C(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (5,6)TAMRA-PEG3-Azide-PEG3-Desthiobiotin: A Trifunctional Probe for Bioorthogonal Labeling and Affinity Purification

For researchers, scientists, and drug development professionals, the ability to selectively label, visualize, and isolate biomolecules from complex biological systems is paramount. (5,6)TAMRA-PEG3-Azide-PEG3-Desthiobiotin is a versatile trifunctional chemical probe designed for such advanced applications. This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols for its use in bioorthogonal chemistry workflows.

Core Concepts and Chemical Structure

(5,6)TAMRA-PEG3-Azide-PEG3-Desthiobiotin is a sophisticated molecule that integrates three key functionalities into a single reagent, enabling a sequential workflow of labeling, detection, and enrichment of target biomolecules.

-

(5,6)-Tetramethylrhodamine (TAMRA): A bright, red-fluorescent dye that allows for the visualization and quantification of labeled molecules using techniques such as fluorescence microscopy and flow cytometry.

-

Azide Group (-N3): A bioorthogonal functional group that participates in highly specific and efficient "click chemistry" reactions, namely the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This enables the covalent attachment of the probe to biomolecules that have been metabolically, enzymatically, or chemically modified to contain a corresponding alkyne or strained alkyne group.

-

Desthiobiotin: A modified form of biotin (B1667282) that serves as an affinity tag for purification. It binds with high specificity to streptavidin but with a lower affinity compared to biotin. This crucial difference allows for the gentle elution of the labeled biomolecule-probe complex from streptavidin-coated resins using a competitive displacement with free biotin, thus preserving the integrity of protein complexes.

-

Polyethylene Glycol (PEG) Linkers: Two PEG3 units are incorporated to provide a hydrophilic spacer arm. These linkers enhance the solubility of the probe in aqueous buffers, reduce steric hindrance between the functional moieties and the target biomolecule, and minimize non-specific interactions.

Data Presentation: Physicochemical and Spectroscopic Properties

The following table summarizes the key quantitative data for (5,6)TAMRA-PEG3-Azide-PEG3-Desthiobiotin, facilitating its effective use in experimental design.

| Property | Value | Reference |

| Molecular Formula | C₅₇H₈₁N₁₁O₁₉ | [1] |

| Molecular Weight | 1144.34 g/mol | [1] |

| Excitation Maximum (λex) | ~546 nm | [2] |

| Emission Maximum (λem) | ~565 nm | [2] |

| Molar Extinction Coefficient (ε) | ~92,000 M⁻¹cm⁻¹ | [2] |

| Purity | Typically >90% (HPLC) | [2] |

| Solubility | Soluble in DMSO, DMF, and water | [2] |

| Storage Conditions | Store at -20°C, protected from light |

Experimental Protocols

The utility of (5,6)TAMRA-PEG3-Azide-PEG3-Desthiobiotin lies in its application in a multi-step experimental workflow. Below are detailed protocols for the key stages: labeling of a target protein via click chemistry and subsequent affinity purification.

Protocol 1: Protein Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of a protein that has been pre-modified to contain an alkyne group.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)

-

(5,6)TAMRA-PEG3-Azide-PEG3-Desthiobiotin

-

Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

-

Copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (e.g., 100 mM in water)

-

Reducing agent, such as sodium ascorbate (B8700270) (e.g., 50 mM in water, freshly prepared)

-

Gel filtration column (e.g., Sephadex G-25) for purification

Procedure:

-

Preparation of Reagents:

-

Dissolve the alkyne-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Prepare a stock solution of (5,6)TAMRA-PEG3-Azide-PEG3-Desthiobiotin in anhydrous DMSO or DMF (e.g., 10 mM).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified protein and the (5,6)TAMRA-PEG3-Azide-PEG3-Desthiobiotin probe. A molar excess of the probe (e.g., 2-10 fold) over the protein is recommended.

-

Add the THPTA ligand to the reaction mixture, followed by the CuSO₄ solution. A common final concentration is 1 mM THPTA and 0.2 mM CuSO₄.

-

-

Initiation of the Reaction:

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM.

-

Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.

-

-

Purification of the Labeled Protein:

-

Remove the excess, unreacted probe and other reaction components by passing the reaction mixture through a gel filtration column equilibrated with a suitable buffer (e.g., PBS).

-

Collect the fractions containing the labeled protein, which can be identified by its characteristic red color and by monitoring the absorbance at 280 nm (for protein) and 546 nm (for TAMRA).

-

Protocol 2: Protein Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is an alternative to CuAAC that avoids the use of a copper catalyst, which can be beneficial when working with sensitive biological systems. It requires the protein to be modified with a strained alkyne, such as dibenzocyclooctyne (DBCO).

Materials:

-

Strained alkyne (e.g., DBCO)-modified protein in a suitable buffer

-

(5,6)TAMRA-PEG3-Azide-PEG3-Desthiobiotin

-

Gel filtration column

Procedure:

-

Preparation of Reagents:

-

Prepare solutions of the strained alkyne-modified protein and the TAMRA-azide probe as described in the CuAAC protocol.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the strained alkyne-modified protein with a molar excess (e.g., 2-10 fold) of the (5,6)TAMRA-PEG3-Azide-PEG3-Desthiobiotin probe.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours, or at 4°C overnight, protected from light. The reaction time may require optimization depending on the specific strained alkyne used.

-

-

Purification:

-

Purify the labeled protein using a gel filtration column as described in the CuAAC protocol.

-

Protocol 3: Affinity Purification of the Labeled Protein

This protocol describes the enrichment of the desthiobiotin-tagged protein using streptavidin-coated magnetic beads.

Materials:

-

TAMRA-desthiobiotin labeled protein sample

-

Streptavidin-coated magnetic beads

-

Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Elution Buffer (e.g., PBS containing 10-50 mM free biotin)

-

Magnetic stand

Procedure:

-

Preparation of Streptavidin Beads:

-

Resuspend the streptavidin magnetic beads in the vial.

-

Transfer the desired amount of bead slurry to a new tube.

-

Place the tube on a magnetic stand to capture the beads and discard the supernatant.

-

Wash the beads by resuspending them in Binding/Wash Buffer, capturing them with the magnetic stand, and discarding the supernatant. Repeat this wash step two more times.

-

-

Binding of the Labeled Protein:

-

Resuspend the washed beads in the sample containing the TAMRA-desthiobiotin labeled protein.

-

Incubate the mixture for 30-60 minutes at room temperature with gentle rotation to allow for binding.

-

-

Washing:

-

Capture the beads with the magnetic stand and discard the supernatant.

-

Wash the beads three times with Binding/Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Resuspend the beads in the Elution Buffer containing free biotin.

-

Incubate for 15-30 minutes at room temperature with gentle agitation to displace the desthiobiotin-tagged protein from the streptavidin beads.

-

Capture the beads with the magnetic stand and collect the supernatant, which now contains the enriched, labeled protein.

-

Mandatory Visualizations

The following diagrams illustrate the key processes involving (5,6)TAMRA-PEG3-Azide-PEG3-Desthiobiotin.

References

An In-depth Technical Guide to the Spectral Properties of TAMRA-PEG-desthiobiotin Conjugate

This guide provides a comprehensive overview of the core spectral properties of the TAMRA-PEG-desthiobiotin conjugate, a versatile tool in biochemical and molecular biology research. Tailored for researchers, scientists, and drug development professionals, this document outlines the key spectral characteristics, details the experimental protocols for their determination, and visualizes a primary application workflow.

Core Spectral Properties

The fluorescent properties of the TAMRA-PEG-desthiobiotin conjugate are primarily dictated by the TAMRA (carboxytetramethylrhodamine) fluorophore. The polyethylene (B3416737) glycol (PEG) linker and the desthiobiotin moiety generally have a negligible effect on the spectral characteristics of TAMRA. However, it is important to note that the local chemical environment, including solvent polarity, pH, and conjugation to a target molecule, can induce minor shifts in the spectral maxima[1][2].

The key spectral properties are summarized in the table below. The values presented are a consensus from multiple sources for TAMRA and its derivatives, which are excellent approximations for the TAMRA-PEG-desthiobiotin conjugate.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~541 - 557 nm | The optimal wavelength for exciting the fluorophore.[1][3][4][5][6] |

| Emission Maximum (λem) | ~565 - 583 nm | The wavelength of maximum fluorescence intensity.[1][2][3][4][5][6] |

| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹ | A measure of how strongly the molecule absorbs light at a given wavelength.[1][3][5][7][8] |

| Fluorescence Quantum Yield (Φ) | ~0.1 | The ratio of photons emitted to photons absorbed.[5][8][9] |

Experimental Protocols

The determination of the spectral properties of TAMRA-PEG-desthiobiotin involves standard spectrophotometric and fluorescence spectroscopy techniques.

2.1. Determining Absorption Spectrum and Molar Extinction Coefficient

The absorption spectrum is measured using a UV-Vis spectrophotometer.

-

Materials:

-

Procedure:

-

Prepare a stock solution of the TAMRA-PEG-desthiobiotin conjugate in a suitable solvent.

-

Create a series of dilutions from the stock solution.

-

Measure the absorbance of the blank (solvent only) across the desired wavelength range (e.g., 400-700 nm)[10][11].

-

Measure the absorbance of each dilution across the same wavelength range[10][12].

-

Subtract the blank spectrum from each sample spectrum to obtain the corrected absorbance[13].

-

The wavelength at which the highest absorbance is recorded is the absorption maximum (λmax)[4].

-

To determine the molar extinction coefficient, plot absorbance at λmax versus concentration. According to the Beer-Lambert law (A = εcl), the slope of the linear fit of this plot will be the molar extinction coefficient (ε) when the path length (l) is 1 cm.

-

2.2. Determining Fluorescence Emission Spectrum and Quantum Yield

The fluorescence emission spectrum is measured using a spectrofluorometer.

-

Materials:

-

TAMRA-PEG-desthiobiotin conjugate solution (prepared as above)

-

Reference fluorophore with a known quantum yield in the same spectral region (e.g., Rhodamine 6G)

-

Quartz fluorescence cuvettes

-

Spectrofluorometer

-

-

Procedure:

-

Record the absorbance of both the sample and reference solutions at the excitation wavelength. It is crucial that the absorbance is low (typically < 0.1) to avoid inner filter effects.

-

Set the excitation wavelength of the spectrofluorometer to the absorption maximum of the TAMRA conjugate (around 555 nm)[11].

-

Measure the fluorescence emission spectrum of the blank (solvent only) and subtract it from the sample and reference spectra[13].

-

Measure the fluorescence emission spectrum of the sample and the reference standard across a suitable wavelength range (e.g., 560-750 nm)[10]. The wavelength at the peak of the emission spectrum is the emission maximum (λem)[6].

-

Integrate the area under the emission curves for both the sample and the reference.

-

The quantum yield (Φ) can be calculated using the following equation[2]: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

-

Application: Affinity Pull-Down Assay Workflow

TAMRA-PEG-desthiobiotin is frequently used in affinity purification and pull-down assays to isolate and identify binding partners to a molecule of interest. The desthiobiotin moiety provides a moderately strong, yet reversible, interaction with streptavidin, while the TAMRA fluorophore allows for easy tracking and quantification[14][15].

The following diagram illustrates a typical experimental workflow for an affinity pull-down assay using this conjugate.

Caption: Workflow of an affinity pull-down assay.

3.1. Signaling Pathway: Streptavidin-Biotin Interaction

The core of the pull-down assay relies on the high-affinity interaction between desthiobiotin and streptavidin. The following diagram illustrates this molecular interaction.

Caption: Desthiobiotin-Streptavidin molecular interaction.

References

- 1. interchim.fr [interchim.fr]

- 2. benchchem.com [benchchem.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. 6-TAMRA, Carboxytetramethylrhodamine Oligonucleotide Labeling [biosyn.com]

- 5. TAMRA NHS ester, 5-isomer (A270324) | Antibodies.com [antibodies.com]

- 6. biosearchassets.blob.core.windows.net [biosearchassets.blob.core.windows.net]

- 7. Extinction Coefficient [TAMRA (Carboxytetramethylrhodamine)] | AAT Bioquest [aatbio.com]

- 8. rndsystems.com [rndsystems.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. edinst.com [edinst.com]

- 11. Fluorescence and absorption spectroscopy for in vitro experiments [bio-protocol.org]

- 12. Simultaneous Absorbance and Fluorescence Measurements Using an Inlaid Microfluidic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. TAMRA-Azide-PEG-Desthiobiotin | Benchchem [benchchem.com]

- 15. vectorlabs.com [vectorlabs.com]

The Role of Desthiobiotin in Affinity Purification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of desthiobiotin in affinity purification, a cornerstone technique in modern molecular biology and drug development. We delve into the core principles of desthiobiotin-based purification, its advantages over traditional biotin-streptavidin systems, and provide detailed experimental protocols for its successful implementation.

Introduction: The Gentle Alternative for Affinity Purification

Affinity purification is a powerful method for isolating a specific protein or molecule from a complex mixture. The biotin-streptavidin interaction, with its remarkably high affinity (Kd ≈ 10⁻¹⁵ M), has long been a gold standard in this field.[1][2] However, the quasi-irreversible nature of this bond necessitates harsh, denaturing conditions for elution, often compromising the structure and function of the purified molecule.[3][4][5]

Desthiobiotin, a sulfur-free analog of biotin (B1667282), offers a compelling solution to this challenge.[1][3][5] It binds to streptavidin and its variants with high specificity but with a significantly lower affinity (Kd ≈ 10⁻¹¹ M).[1][2] This crucial difference allows for the gentle and efficient elution of the desthiobiotin-tagged molecule under mild, physiological conditions, typically through competitive displacement with free biotin.[1][3][4][5] This "soft-release" mechanism is paramount for preserving the native conformation and biological activity of the purified target, making it an ideal choice for applications in structural biology, functional assays, and the development of biologics.

The Desthiobiotin-Streptavidin Interaction: A Reversible Bond

The key to desthiobiotin's utility lies in its modified chemical structure. Lacking the thiolane ring sulfur atom of biotin, desthiobiotin forms a less stable complex with the streptavidin binding pocket.[6] While still a strong interaction, it is readily reversible, allowing for the elution of the tagged molecule without disrupting its integrity.

The elution process is typically achieved by introducing a solution containing an excess of free biotin.[3][7] Due to its much higher affinity for streptavidin, biotin competitively displaces the desthiobiotin-tagged molecule from the binding sites on the affinity resin.[1][4]

Quantitative Data: A Comparative Overview

The selection of an affinity purification system often hinges on quantitative parameters. The following tables summarize the key binding affinities and common elution conditions for desthiobiotin and biotin systems.

| Ligand | Binding Partner | Dissociation Constant (Kd) | Reference |

| Biotin | Streptavidin | ~ 10⁻¹⁵ M | [1][2] |

| Desthiobiotin | Streptavidin | ~ 10⁻¹¹ M | [1][2] |

| Desthiobiotin | Streptavidin | ~ 2 x 10⁻⁹ M | [8][9] |

| Affinity System | Typical Elution Conditions | Mechanism | Reference |

| Biotin-Streptavidin | Harsh denaturants (e.g., 8M Guanidine-HCl, pH 1.5), boiling in SDS-PAGE buffer | Disruption of streptavidin structure | [4] |

| Desthiobiotin-Streptavidin | 2.5 - 50 mM Biotin in physiological buffer (e.g., PBS) | Competitive Displacement | [10][11] |

| Desthiobiotin-Streptavidin | Distilled water at 95°C for 10 minutes | Thermal Disruption | [8][9] |

Experimental Protocols: A Step-by-Step Guide

This section provides a generalized protocol for the affinity purification of a desthiobiotin-tagged protein using streptavidin-functionalized magnetic beads. This protocol can be adapted for other formats such as gravity-flow columns.

Materials and Reagents

-

Streptavidin Magnetic Beads: (e.g., Pierce™ Streptavidin Magnetic Beads)

-

Binding/Wash Buffer: Phosphate-Buffered Saline (PBS) with 0.05% Tween-20 (PBST), pH 7.4

-

Elution Buffer: 50 mM Biotin in PBS, pH 7.4

-

Sample: Cell lysate or solution containing the desthiobiotin-tagged protein of interest.

-

Magnetic Stand

-

Microcentrifuge Tubes

Experimental Workflow

Detailed Protocol

-

Bead Preparation:

-

Resuspend the streptavidin magnetic beads thoroughly by vortexing.

-

Aliquot the desired amount of bead slurry into a microcentrifuge tube.

-

Place the tube on a magnetic stand to pellet the beads and carefully aspirate the supernatant.

-

Add 500 µL of Binding/Wash Buffer and gently resuspend the beads.

-

Pellet the beads again on the magnetic stand and discard the supernatant. Repeat this wash step twice more.

-

-

Binding of Desthiobiotin-Tagged Protein:

-

After the final wash, resuspend the beads in your sample containing the desthiobiotin-tagged protein.

-

Incubate the mixture for 30-60 minutes at room temperature or 4°C with gentle end-over-end rotation to allow for efficient binding.

-

-

Washing:

-

Place the tube on the magnetic stand to pellet the beads and collect the supernatant (this is the unbound fraction and can be saved for analysis).

-

Add 500 µL of Binding/Wash Buffer, resuspend the beads, pellet, and discard the supernatant.

-

Repeat the wash step at least three times to ensure the removal of non-specifically bound proteins.

-

-

Elution:

-

After the final wash, add an appropriate volume of Elution Buffer (e.g., 100 µL) to the bead pellet.

-

Gently resuspend the beads and incubate for 10-15 minutes at room temperature with occasional gentle mixing. For tightly bound proteins, the incubation time can be extended.

-

Place the tube on the magnetic stand to pellet the beads.

-

-

Collection of Purified Protein:

-

Carefully collect the supernatant, which contains your purified protein. This is your first eluate.

-

For maximal recovery, a second elution step can be performed by adding fresh Elution Buffer to the beads.

-

Applications in Research and Drug Development

The gentle nature of desthiobiotin-based affinity purification has made it an invaluable tool in a wide range of applications:

-

Purification of Recombinant Proteins: Isolation of functional, correctly folded proteins for structural studies, enzyme kinetics, and other biochemical assays.[10]

-

Pull-Down Assays: Identification of protein-protein, protein-DNA, or protein-RNA interaction partners under near-physiological conditions.[4]

-

Cell Surface Protein Labeling and Isolation: Studying cell surface receptors and their interactions without disrupting the cell membrane.

-

Enrichment of Biotinylated Peptides for Mass Spectrometry: Isolating post-translationally modified peptides for proteomic analysis.

Conclusion

Desthiobiotin has emerged as a superior alternative to biotin for affinity purification applications where the recovery of functional, native biomolecules is critical. Its reversible binding to streptavidin allows for gentle elution, thereby preserving the integrity of the purified target. The straightforward protocols and commercially available reagents make desthiobiotin-based affinity purification an accessible and powerful technique for researchers and scientists across various disciplines, from fundamental biological research to the development of novel therapeutics. By understanding the principles and methodologies outlined in this guide, researchers can effectively leverage the advantages of desthiobiotin to advance their scientific endeavors.

References

- 1. interchim.fr [interchim.fr]

- 2. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]

- 3. Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Desthiobiotin-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. vectorlabs.com [vectorlabs.com]

- 7. Protocol for elution of desthiobiotin-labelled proteins from Streptavidin Column - Protein and Proteomics [protocol-online.org]

- 8. Desthiobiotin Affinity Ligand [biosyn.com]

- 9. genelink.com [genelink.com]

- 10. fishersci.ie [fishersci.ie]

- 11. researchgate.net [researchgate.net]

The Strategic Advantage of PEG Linkers in Trifunctional Probe Design

An In-depth Guide for Researchers and Drug Development Professionals

Trifunctional probes are powerful chemical biology tools designed to investigate complex biological systems. By integrating three distinct functionalities—typically a targeting moiety, a reporter or effector group, and a reactive handle for covalent linkage—these probes enable researchers to identify molecular targets, visualize biological processes, and develop targeted therapeutics. The linker connecting these components is not merely a spacer but a critical determinant of the probe's overall efficacy. The incorporation of a Polyethylene Glycol (PEG) linker offers a suite of advantages that significantly enhance the probe's performance, from its physicochemical properties to its in vivo behavior.

Core Advantages of PEGylation in Trifunctional Probes

Polyethylene glycol (PEG) is a synthetic, hydrophilic polymer composed of repeating ethylene (B1197577) oxide units.[1][2] When used as a linker in trifunctional probes, it imparts several beneficial properties that are crucial for both in vitro and in vivo applications.

-

Enhanced Solubility and Stability : Many organic molecules used in probes, such as fluorophores or cytotoxic drugs, are hydrophobic. A PEG linker dramatically increases the overall water solubility of the conjugate, preventing aggregation in aqueous biological environments.[2][3][4] This improved solubility is critical for consistent and reliable experimental results. Furthermore, the flexible PEG chain can sterically shield the probe's components from enzymatic degradation, enhancing its chemical stability.[4][5]

-

Improved Pharmacokinetics and Biocompatibility : In in vivo applications, PEGylation is a well-established strategy to improve a molecule's pharmacokinetic profile.[5] The PEG chain creates a hydration shell around the probe, increasing its hydrodynamic radius.[1] This larger size reduces renal clearance, thereby extending the probe's circulation half-life in the bloodstream.[2][5][6] This prolonged exposure can be critical for reaching the target tissue or cell.

-

Reduced Immunogenicity : The hydration shell created by the PEG linker also serves to mask the probe from the host's immune system, a phenomenon often referred to as the "stealth" effect.[1][3] This reduction in immunogenicity is vital for therapeutic applications to prevent an adverse immune response and rapid clearance of the probe.[4][5]

-

Optimal Spatial Orientation and Flexibility : A PEG linker provides a flexible, tunable spacer between the three functional ends of the probe.[1][4] This separation minimizes steric hindrance, ensuring that the targeting ligand can bind its receptor effectively while the reporter and reactive groups remain accessible for their respective functions. The length of the PEG chain can be precisely controlled to optimize the distance between the connected moieties for a specific application.[4][7]

Visualizing Probe Architecture and Workflow

Diagrams generated using the DOT language provide a clear visual representation of the probe's structure and its application in a typical experimental setting.

Caption: Logical architecture of a PEGylated trifunctional probe.

Caption: A typical experimental workflow for photoaffinity labeling.

Quantitative Impact of PEG Linkers

The length and structure of the PEG linker can be tuned to optimize the probe's properties. Experimental data demonstrates the significant impact of PEG chain length on pharmacokinetics and biological activity.

Table 1: Effect of PEG Molecular Weight on the Properties of an Affibody-Drug Conjugate

This table summarizes data from a study where PEG linkers of different sizes were inserted into a miniaturized antibody-drug conjugate (ADC). The results clearly show that increasing PEG length extends half-life but can also reduce in vitro cytotoxicity.[6]

| Conjugate Name | PEG Molecular Weight (kDa) | Half-Life Extension (Fold Change vs. No PEG) | In Vitro Cytotoxicity Reduction (IC50 Fold Change vs. No PEG) |

| ZHER2-SMCC-MMAE (HM) | 0 | 1.0 | 1.0 |

| ZHER2-PEG4K-MMAE (HP4KM) | 4 | 2.5 | 4.5 |

| ZHER2-PEG10K-MMAE (HP10KM) | 10 | 11.2 | 22.0 |

Data adapted from a study on miniaturized ADCs, demonstrating that while half-life is significantly prolonged with longer PEG chains, there is a corresponding decrease in immediate cytotoxic potency in vitro.[6]

Detailed Experimental Protocols

Reproducibility is key in scientific research. The following are representative protocols for the synthesis and evaluation of PEGylated probes, based on established methodologies.

Protocol 1: Synthesis of a PEGylated Affibody-Drug Conjugate

This protocol is based on the methodology for creating site-specifically coupled conjugates using a bifunctional PEG chain.[6]

-

Protein Expression and Purification : Express the affibody molecule (e.g., ZHER2 with an additional cysteine residue) in E. coli and purify using a suitable affinity chromatography method, such as Ni-NTA, followed by size-exclusion chromatography.

-

Activation of PEG Linker : Activate a heterobifunctional PEG linker (e.g., MAL-PEG-NHS) by dissolving it in a suitable organic solvent like DMSO. The maleimide (B117702) (MAL) group will react with the cysteine on the affibody, and the N-hydroxysuccinimide (NHS) ester will react with an amine group on the drug molecule.

-

Conjugation to Drug Molecule : React the NHS-ester end of the PEG linker with the amine group of the cytotoxic drug (e.g., MMAE). The reaction is typically carried out in an organic solvent with a non-nucleophilic base (e.g., DIEA) at room temperature for several hours. Monitor the reaction by HPLC.

-

Purification of Drug-PEG : Purify the resulting drug-PEG-MAL intermediate using reverse-phase HPLC to remove unreacted drug and linker.

-

Conjugation to Affibody : React the purified drug-PEG-MAL with the reduced affibody molecule in a reaction buffer (e.g., PBS, pH 7.0) at 4°C overnight. The maleimide group will specifically react with the thiol group of the cysteine residue.

-

Final Purification : Purify the final conjugate (Affibody-PEG-Drug) using size-exclusion chromatography to remove any unreacted components and aggregates.

-

Characterization : Confirm the identity and purity of the final product using SDS-PAGE and mass spectrometry (e.g., MALDI-TOF).

Protocol 2: In Vitro Cytotoxicity Assay

This protocol is used to determine the IC50 value of a drug-conjugated probe.[6]

-

Cell Culture : Culture the target cancer cells (e.g., HER2-positive NCI-N87 cells) in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a 5% CO2 incubator.

-

Cell Seeding : Seed the cells into 96-well plates at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.

-

Probe Treatment : Prepare serial dilutions of the PEGylated conjugate and control compounds in fresh cell culture medium.

-

Incubation : Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Incubate the plates for 72-96 hours at 37°C.

-

Viability Assay : Assess cell viability using a standard method, such as the MTT or CellTiter-Glo assay. For an MTT assay, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

-

Data Analysis : Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm. Plot the percentage of cell viability against the logarithm of the conjugate concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 3: Pharmacokinetic Analysis

This protocol outlines the steps to determine the in vivo half-life of a probe.[6]

-

Animal Model : Use healthy BALB/c mice (or another appropriate strain), typically 6-8 weeks old.

-

Probe Administration : Administer a single intravenous (i.v.) injection of the PEGylated probe at a defined dosage (e.g., 10 mg/kg) into the tail vein of each mouse (n=3-5 per time point).

-

Blood Sampling : Collect blood samples (e.g., 20-30 µL) from the saphenous vein or via retro-orbital bleeding at predetermined time points (e.g., 5 min, 1h, 4h, 8h, 24h, 48h) into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation : Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

-

Quantification : Determine the concentration of the probe in the plasma samples using a suitable analytical method, such as an enzyme-linked immunosorbent assay (ELISA) specific for a component of the probe (e.g., the affibody).

-

Data Analysis : Plot the plasma concentration of the probe versus time. Analyze the data using a non-compartmental or compartmental pharmacokinetic model with appropriate software (e.g., GraphPad Prism) to calculate key parameters, including the elimination half-life (t1/2).

References

- 1. chempep.com [chempep.com]

- 2. creativepegworks.com [creativepegworks.com]

- 3. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 4. precisepeg.com [precisepeg.com]

- 5. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. purepeg.com [purepeg.com]

An In-Depth Technical Guide to (5,6)TAMRA-PEG3-Azide-PEG3-Desthiobiotin for PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the bifunctional linker (5,6)TAMRA-PEG3-Azide-PEG3-Desthiobiotin, its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and detailed experimental protocols for its use. This molecule incorporates a TAMRA fluorophore for tracking, a PEG linker for solubility and spacing, an azide (B81097) group for bioorthogonal conjugation, and a desthiobiotin moiety for reversible binding applications, making it a versatile tool in targeted protein degradation.

Core Concepts and Applications

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system (UPS). A PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By bringing the POI and the E3 ligase into proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2]

The (5,6)TAMRA-PEG3-Azide-PEG3-Desthiobiotin linker offers several advantages in PROTAC synthesis:

-

Fluorescent Labeling : The inclusion of the (5,6)TAMRA fluorophore allows for the direct visualization and quantification of the PROTAC in various assays, such as cellular uptake, localization, and binding studies.[3]

-

Bioorthogonal Conjugation : The azide group enables covalent linkage to an alkyne-functionalized molecule via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[4][5] These "click chemistry" reactions are highly efficient and specific, allowing for modular and robust PROTAC synthesis.[6]

-

Enhanced Physicochemical Properties : The polyethylene (B3416737) glycol (PEG) spacers improve the solubility and cell permeability of the resulting PROTAC molecule.[7][8]

-

Reversible Affinity Tagging : The desthiobiotin moiety binds to streptavidin with high affinity, but this interaction can be readily reversed by competition with biotin. This feature can be exploited for the purification of the PROTAC or for pull-down assays to study protein-protein interactions.

Data Presentation

Chemical and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C57H81N11O19 | [4] |

| C114H162N22O28 | [7][8] | |

| C57H81N11O14 | [9][10] | |

| Molecular Weight | 1144.34 g/mol | [4] |

| 2288.64 g/mol | [8] | |

| 1144.32 g/mol | [9] | |

| Purity | >93% (HPLC) | [3] |

| ≥ 90 % (HPLC) | [10][11] | |

| Appearance | Solid powder | [3] |

| Dark red solid | [11] | |

| Solubility | Soluble in DMSO, DMF | [3] |

| Storage Conditions | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. | [8] |

| Excitation Maximum (λex) | ~546 nm | [10][11] |

| Emission Maximum (λem) | ~565 nm | [10][11] |

| Molar Extinction Coefficient (ε) | 92,000 L·mol⁻¹·cm⁻¹ (in MeOH) | [10][11] |

Note: Discrepancies in molecular formula and weight are present across different suppliers and may be due to the presence of different salt forms or isomers. It is crucial to refer to the certificate of analysis provided by the specific supplier.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of a fluorescent PROTAC using (5,6)TAMRA-PEG3-Azide-PEG3-Desthiobiotin. As a representative example, we will describe the synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-established target in cancer therapy. The alkyne-functionalized BRD4 ligand, JQ1-alkyne, will be conjugated to the azide-containing linker.

Protocol 1: PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is suitable for the synthesis of the fluorescent PROTAC in a solution phase.

Materials:

-

(5,6)TAMRA-PEG3-Azide-PEG3-Desthiobiotin

-

JQ1-alkyne (or other alkyne-functionalized POI ligand)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Sodium Ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Solvent: 1:1 t-BuOH/H₂O or Dimethylformamide (DMF)

-

Analytical and Preparative HPLC

-

Mass Spectrometer

Procedure:

-

Reactant Preparation:

-

Dissolve (5,6)TAMRA-PEG3-Azide-PEG3-Desthiobiotin (1.0 equivalent) and JQ1-alkyne (1.1 equivalents) in the chosen solvent (e.g., DMF).

-

-

Catalyst Preparation:

-

Prepare a stock solution of CuSO₄·5H₂O (e.g., 20 mM in water).

-

Prepare a stock solution of THPTA (e.g., 50 mM in water).

-

Prepare a fresh stock solution of Sodium Ascorbate (e.g., 100 mM in water).

-

-

Reaction Setup:

-

To the solution of the azide and alkyne, add the THPTA solution (5 equivalents relative to CuSO₄).

-

Add the CuSO₄ solution (0.1 equivalents).

-

Initiate the reaction by adding the Sodium Ascorbate solution (1.0 equivalent).

-

-

Reaction Monitoring:

-

Stir the reaction at room temperature for 1-12 hours.

-

Monitor the reaction progress by analytical HPLC or LC-MS until the starting materials are consumed.

-

-

Purification:

-

Once the reaction is complete, dilute the reaction mixture with a suitable solvent (e.g., DMSO).

-

Purify the crude product by preparative reverse-phase HPLC to obtain the final fluorescent PROTAC.

-

-

Characterization:

-

Confirm the identity and purity of the final product by high-resolution mass spectrometry (HRMS) and ¹H NMR spectroscopy. The purity should be >95% as determined by analytical HPLC.

-

Protocol 2: Characterization of the Fluorescent PROTAC

A. Purity and Identity Confirmation by LC-MS:

-

Sample Preparation: Dissolve a small amount of the purified PROTAC in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

LC-MS Analysis:

-

Inject the sample into an LC-MS system equipped with a C18 column.

-

Run a gradient elution from a low to high organic phase (e.g., water with 0.1% formic acid as mobile phase A and acetonitrile (B52724) with 0.1% formic acid as mobile phase B).

-

The mass spectrometer will detect the mass-to-charge ratio (m/z) of the eluting compound, confirming its molecular weight.

-

B. Binding Affinity Determination by Fluorescence Polarization (FP) Assay:

This assay measures the binding of the fluorescent PROTAC to the target protein (BRD4) and the E3 ligase.

-

Materials:

-

Purified fluorescent PROTAC

-

Purified recombinant BRD4 protein

-

Purified recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC)

-

Assay buffer (e.g., 15 mM KH₂PO₄ pH 7.2, 5% glycerol, 1 mg/ml BSA)[12]

-

384-well black, non-binding surface microplates

-

-

Procedure for Binary Binding (PROTAC to BRD4):

-

Add a fixed, low concentration of the fluorescent PROTAC (e.g., 1-10 nM) to the wells of the microplate.

-

Add increasing concentrations of the purified BRD4 protein to the wells.

-

Include control wells with only the fluorescent PROTAC and buffer.

-

Incubate the plate at room temperature for 30-60 minutes to reach binding equilibrium.

-

Measure the fluorescence polarization on a suitable plate reader.

-

-

Data Analysis:

-

Plot the change in millipolarization (mP) units against the protein concentration.

-

Fit the data to a one-site binding model to determine the dissociation constant (Kd).

-

A similar protocol can be used to determine the binding affinity of the PROTAC to the E3 ligase.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for fluorescent PROTAC synthesis and validation.

Ubiquitin-Proteasome System (UPS) Pathway

Caption: PROTAC-mediated protein degradation via the Ubiquitin-Proteasome System.

BRD4 Signaling Pathway and PROTAC Intervention

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. TAMRA-Azide-PEG-Desthiobiotin | Benchchem [benchchem.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. (5,6)TAMRA-PEG3-Azide-PEG3-Desthiobiotin - Immunomart [immunomart.com]

- 8. (5,6)TAMRA-PEG3-Azide-PEG3-Desthiobiotin | TargetMol [targetmol.com]

- 9. TAMRA-Azide-PEG-Desthiobiotin|BLD Pharm [bldpharm.com]

- 10. TAMRA-Azide-PEG-Desthiobiotin | BroadPharm [broadpharm.com]

- 11. 5/6-TAMRA-PEG3-Azide, Azides of Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 12. bmglabtech.com [bmglabtech.com]

An In-Depth Technical Guide to the Chemical Synthesis of TAMRA-PEG3-Biotin Linkers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of TAMRA-PEG3-biotin, a versatile trifunctional linker widely employed in biomedical research and drug development. The synthesis involves the strategic coupling of a fluorescent dye (TAMRA), a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a high-affinity tag (biotin). This document details the synthetic route, experimental protocols, purification methods, and characterization of the final product, offering a practical resource for researchers aiming to synthesize or utilize this valuable chemical tool.

Introduction

TAMRA-PEG3-biotin is a powerful reagent that combines three key functionalities:

-

TAMRA (Tetramethylrhodamine): A bright and photostable fluorescent dye, enabling sensitive detection and visualization in various applications such as fluorescence microscopy, flow cytometry, and high-throughput screening.

-

PEG3 (Triethylene Glycol) Spacer: A short, hydrophilic polyethylene glycol linker that enhances the aqueous solubility of the conjugate, reduces steric hindrance, and provides a flexible connection between the functional moieties.

-

Biotin (B1667282): A vitamin with an exceptionally high affinity for streptavidin and avidin, facilitating robust and specific immobilization, purification, and detection of target molecules.

The combination of these components in a single molecule allows for the dual labeling of biomolecules, enabling simultaneous fluorescence-based tracking and biotin-streptavidin-based affinity capture. This makes TAMRA-PEG3-biotin an invaluable tool for a wide range of applications, including targeted drug delivery, proteomics, and molecular diagnostics.

Chemical Synthesis Pathway

The synthesis of TAMRA-PEG3-biotin is typically achieved through a two-step process. The first step involves the synthesis of the key intermediate, Biotin-PEG3-amine. The second step is the coupling of this intermediate with an amine-reactive derivative of TAMRA, most commonly 5-Carboxytetramethylrhodamine, succinimidyl ester (5-TAMRA-NHS).

Experimental Protocols

Synthesis of Biotin-PEG3-amine

While Biotin-PEG3-amine is commercially available, this section provides a general protocol for its synthesis for researchers who wish to prepare it in-house. The synthesis involves the reaction of an activated form of biotin (e.g., Biotin-NHS ester) with an excess of a PEG3-diamine.

Materials:

-

Biotin-NHS ester

-

1,8-Diamino-3,6-dioxaoctane (PEG3-diamine)

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Diethyl ether

-

Silica (B1680970) gel for column chromatography

-

Dichloromethane (DCM) and Methanol (MeOH) for chromatography

Procedure:

-

Dissolve Biotin-NHS ester in anhydrous DMF.

-

Add a 10-fold molar excess of PEG3-diamine to the solution.

-

Add 2-3 equivalents of TEA or DIPEA to the reaction mixture to act as a base.

-

Stir the reaction at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, precipitate the crude product by adding the reaction mixture to a large volume of cold diethyl ether.

-

Collect the precipitate by filtration and wash with diethyl ether.

-

Purify the crude product by silica gel column chromatography using a DCM/MeOH gradient to yield pure Biotin-PEG3-amine.

Synthesis of TAMRA-PEG3-biotin

This protocol details the coupling reaction between 5-TAMRA-NHS ester and the synthesized or commercially obtained Biotin-PEG3-amine.

Materials:

-

5-Carboxytetramethylrhodamine, succinimidyl ester (5-TAMRA-NHS)

-

Biotin-PEG3-amine

-

Anhydrous Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

Acetonitrile (ACN) and Water with 0.1% Trifluoroacetic acid (TFA) for HPLC

Procedure:

-

Dissolve Biotin-PEG3-amine (1.2 equivalents) in anhydrous DMF.

-

Add DIPEA (2-3 equivalents) to the solution.

-

In a separate vial, dissolve 5-TAMRA-NHS ester (1 equivalent) in anhydrous DMF.

-

Slowly add the 5-TAMRA-NHS ester solution to the Biotin-PEG3-amine solution with stirring.

-

Protect the reaction mixture from light and stir at room temperature for 12-16 hours.

-

Monitor the reaction by analytical HPLC.

-

Upon completion, dilute the reaction mixture with the initial mobile phase for HPLC purification.

-

Purify the crude product by preparative reverse-phase HPLC.

-

Collect the fractions containing the desired product and lyophilize to obtain pure TAMRA-PEG3-biotin as a dark red solid.

Purification and Characterization

Purification of the final product is critical to remove unreacted starting materials and byproducts. Preparative HPLC is the method of choice for obtaining high-purity TAMRA-PEG3-biotin.

Preparative HPLC Purification

A typical preparative HPLC method for the purification of TAMRA-PEG3-biotin is outlined below.

| Parameter | Condition |

| Column | C18 reverse-phase, 10 µm, 250 x 20 mm |

| Mobile Phase A | Water with 0.1% TFA |

| Mobile Phase B | Acetonitrile with 0.1% TFA |

| Gradient | 10-60% B over 30 minutes |

| Flow Rate | 10 mL/min |

| Detection | 550 nm |

Characterization Data

The identity and purity of the synthesized TAMRA-PEG3-biotin should be confirmed by mass spectrometry and NMR spectroscopy.

| Analysis | Expected Result |

| Mass Spectrometry (ESI-MS) | Calculated m/z for C₄₃H₅₄N₆O₉S: 830.37. Found: [M+H]⁺ at 831.38 |

| ¹H NMR (400 MHz, DMSO-d₆) | Characteristic peaks for TAMRA, PEG, and biotin moieties. |

| Purity (Analytical HPLC) | >95% |

| Yield | 60-70% (based on 5-TAMRA-NHS) |

Logical Workflow for Synthesis and Application

The following diagram illustrates the logical workflow from the synthesis of the TAMRA-PEG3-biotin linker to its application in labeling and detecting a target protein.

Conclusion

This technical guide provides a detailed protocol for the chemical synthesis, purification, and characterization of TAMRA-PEG3-biotin. The successful synthesis of this versatile linker enables researchers to perform a wide array of experiments that require both fluorescent detection and affinity-based isolation of biomolecules. By following the outlined procedures, scientists and drug development professionals can confidently produce high-purity TAMRA-PEG3-biotin for their specific research needs.

Methodological & Application

Application Notes and Protocols for Protein Labeling with (5,6)TAMRA-PEG3-Azide-PEG3-Desthiobiotin

Audience: Researchers, scientists, and drug development professionals.

Introduction

The specific and covalent labeling of proteins is a cornerstone of modern chemical biology and drug development, enabling the visualization, tracking, and functional characterization of proteins in complex biological systems. Bioorthogonal chemistry, particularly the "click chemistry" family of reactions, provides powerful tools for this purpose. These reactions proceed with high efficiency and selectivity in biological environments without interfering with native biochemical processes.[1][2]

This document provides detailed application notes and protocols for the use of (5,6)TAMRA-PEG3-Azide-PEG3-Desthiobiotin , a trifunctional probe for labeling proteins. This versatile reagent incorporates:

-

A (5,6)TAMRA (carboxytetramethylrhodamine) fluorophore for sensitive fluorescent detection (Ex/Em: ~555 nm / ~580 nm).[3]

-

An Azide (B81097) group for bioorthogonal conjugation to alkyne-modified proteins via click chemistry.[4][5]

-

A Desthiobiotin affinity tag for efficient purification of labeled proteins under mild elution conditions.[6][7][8]

-

Two PEG3 linkers to enhance solubility and reduce steric hindrance.

The azide handle allows for two primary types of click chemistry reactions for protein conjugation:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction suitable for in vitro labeling of purified proteins or cell lysates.[9][10]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative ideal for labeling proteins in live cells, as it avoids the cytotoxicity associated with copper catalysts.[11][12][13]

The desthiobiotin tag is a sulfur-free analog of biotin (B1667282) that binds to streptavidin with high specificity but lower affinity (Kd ≈ 10-11 M) compared to biotin (Kd ≈ 10-15 M).[4][6][8] This property allows for the gentle elution of desthiobiotinylated proteins from streptavidin resins using free biotin, which minimizes the co-purification of endogenous biotinylated proteins and preserves protein complex integrity.[6][8]

Data Presentation

Quantitative data from typical protein labeling experiments are summarized below for easy reference and comparison.

Table 1: Reagent and Buffer Compositions

| Reagent/Buffer | Composition | Storage |

| Labeling Probe Stock | 10 mM (5,6)TAMRA-PEG3-Azide-PEG3-Desthiobiotin in anhydrous DMSO | -20°C, desiccated, protected from light |

| Protein Sample Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 (amine and azide-free) | 4°C |

| CuAAC Catalyst Stock A | 20 mM Copper (II) Sulfate (CuSO₄) in water | Room Temperature |

| CuAAC Catalyst Stock B | 100 mM THPTA ligand in water | Room Temperature |

| CuAAC Reducing Agent | 300 mM Sodium Ascorbate in water (prepare fresh) | Use immediately |

| SPAAC Reagent | DBCO- or BCN-modified protein in PBS, pH 7.4 | As per protein stability requirements |

| Purification Elution Buffer | PBS, pH 7.4 containing 2.5-50 mM d-Biotin | 4°C |

Table 2: Typical Quantitative Results for Protein Labeling

| Parameter | CuAAC Method | SPAAC Method | Method of Determination |

| Molar Ratio (Probe:Protein) | 5:1 to 20:1 | 10:1 to 50:1 | User-defined for reaction setup |

| Typical Reaction Time | 30-60 minutes | 1-4 hours | Experimental |

| Typical Reaction Temp. | Room Temperature | 37°C (for live cells) or Room Temp | Experimental |

| Labeling Efficiency | > 90% | > 80% | SDS-PAGE with in-gel fluorescence / Mass Spectrometry |

| Degree of Labeling (DOL) | 0.8 - 1.5 | 0.7 - 1.2 | UV-Vis Spectrophotometry[14][15][16] |

| Signal-to-Noise Ratio | High | High | Fluorescence microscopy / Flow cytometry |

Experimental Protocols

This section provides detailed methodologies for protein labeling. The prerequisite for this protocol is that the target protein has been modified to contain a terminal alkyne or a strained alkyne (e.g., DBCO, BCN) group. This is typically achieved through metabolic labeling with non-canonical amino acids (e.g., homopropargylglycine) or site-specific genetic code expansion.[11][17]

Protocol 1: Labeling of Alkyne-Modified Protein via CuAAC (in vitro)

This protocol is suitable for purified proteins or complex protein lysates.[9]

-

Reagent Preparation:

-

Prepare a fresh solution of 300 mM Sodium Ascorbate in deionized water. Vortex until fully dissolved. Use immediately.[9]

-

Thaw the 10 mM Labeling Probe Stock, CuSO₄ stock, and THPTA stock solutions.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following in order:

-

-

Initiation and Incubation:

-

Initiate the reaction by adding 10 µL of the freshly prepared 300 mM Sodium Ascorbate solution.[9]

-

Vortex the mixture thoroughly.

-

Incubate the reaction for 30-60 minutes at room temperature, protected from light.

-

-

Purification:

-

Proceed to Protocol 3 for purification of the labeled protein.

-

Protocol 2: Labeling of Strained-Alkyne Modified Protein via SPAAC

This copper-free protocol is ideal for purified proteins and essential for live-cell labeling.[12][17][18]

-

Reagent Preparation:

-

Prepare a solution of your strained-alkyne (e.g., DBCO)-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

-

Thaw the 10 mM Labeling Probe Stock.

-

-

Reaction Setup:

-

To your strained-alkyne modified protein solution, add the (5,6)TAMRA-PEG3-Azide-PEG3-Desthiobiotin probe to a final concentration of 25-100 µM. A 10-50 fold molar excess of the probe over the protein is recommended.

-

Mix gently by pipetting or vortexing.

-

-

Incubation:

-

Incubate the reaction for 1-4 hours. For in vitro reactions, this can be done at room temperature. For live-cell labeling, incubate at 37°C.[17] Protect the reaction from light.

-

-

Purification:

-

For in vitro reactions, proceed to Protocol 3 . For live cells, wash the cells twice with PBS to remove excess probe before downstream analysis.

-

Protocol 3: Purification via Desthiobiotin-Streptavidin Affinity Chromatography

This protocol allows for the gentle capture and release of the labeled protein.[6][19]

-

Column Preparation:

-

Equilibrate a streptavidin-agarose affinity column or magnetic beads with 5-10 column volumes of PBS, pH 7.4.

-

-

Binding:

-

Apply the reaction mixture from Protocol 1 or 2 to the equilibrated streptavidin resin.

-

Incubate for 30-60 minutes at 4°C with gentle end-over-end mixing to allow the desthiobiotin-tagged protein to bind to the streptavidin.

-

-

Washing:

-

Wash the resin extensively with 10-20 column volumes of cold PBS to remove unlabeled protein, excess probe, and other reaction components.

-

-

Elution:

-

Elute the bound protein by incubating the resin with 2-5 column volumes of Elution Buffer (PBS containing a competitive concentration of free d-Biotin, typically 2.5-50 mM) for 15-30 minutes at room temperature.

-

Collect the eluate. Repeat the elution step 2-3 times to maximize recovery.

-

-

Downstream Processing:

-

The purified, labeled protein can be buffer-exchanged or dialyzed to remove the free biotin and concentrated for downstream applications.

-

Protocol 4: Calculation of Degree of Labeling (DOL)

The DOL represents the average number of dye molecules conjugated to each protein molecule.[15] An ideal DOL is typically between 0.5 and 1.0 for many applications.[14]

-

Spectrophotometry:

-

Calculations:

-

The concentration of the TAMRA dye is calculated using the Beer-Lambert law:

-

[Dye] (M) = Amax / (εDye × path length)

-

Where εDye for TAMRA is ~92,000 M-1cm-1.

-

-

The absorbance at 280 nm is a combination of the protein and the dye. A correction factor (CF) is needed. The CF for TAMRA is approximately 0.3.

-

Corrected A280 = A280 - (Amax × CF)

-

-

The concentration of the protein is then calculated:

-

[Protein] (M) = Corrected A280 / (εProtein × path length)

-

Where εProtein is the molar extinction coefficient of your specific protein.

-

-

Finally, the Degree of Labeling is the molar ratio:

-

DOL = [Dye] / [Protein]

-

-

Visualizations

Caption: Experimental workflow for protein labeling and purification.

Caption: Bioorthogonal conjugation via azide-alkyne click chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. interchim.fr [interchim.fr]

- 3. abcam.cn [abcam.cn]

- 4. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. Desthiobiotin-PEG3-Azide, 1426828-06-9 | BroadPharm [broadpharm.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. support.nanotempertech.com [support.nanotempertech.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. info.gbiosciences.com [info.gbiosciences.com]

- 17. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]

- 18. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition [jove.com]

- 19. researchgate.net [researchgate.net]

- 20. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

Application Notes and Protocols for TAMRA-azide in Click Chemistry Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 5-Carboxytetramethylrhodamine Azide (B81097) (5-TAMRA-azide) in click chemistry reactions. TAMRA is a bright, photostable fluorescent dye, making it an excellent choice for the labeling and detection of biomolecules.[1][2] Its azide functionality allows for its covalent attachment to alkyne-modified molecules via the highly efficient and specific click reaction.[1][3][4]

Physicochemical and Spectroscopic Properties of 5-TAMRA-azide

| Property | Value | Reference |

| Molecular Formula | C₂₈H₂₈N₆O₄ | [1][5] |

| Molecular Weight | 512.56 g/mol | [1] |

| Excitation Maximum (λex) | ~555 nm | [1] |

| Emission Maximum (λem) | ~580 nm | [1] |

| Extinction Coefficient (ε) | 91,000 cm⁻¹M⁻¹ | [1][5] |

| Purity | ≥ 95% (LCMS/HPLC) | [1][5] |

| Solubility | DMSO, DMF, MeOH | [1][5] |

| Storage Conditions | -20°C, desiccated and protected from light | [5][6][7] |

Core Concepts of Click Chemistry with TAMRA-azide

Click chemistry encompasses a class of reactions that are rapid, high-yielding, and bio-orthogonal, meaning they do not interfere with native biological processes.[3][8][9] The two primary forms of click chemistry utilized with TAMRA-azide are Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join an azide (TAMRA-azide) and a terminal alkyne-modified biomolecule, forming a stable triazole linkage.[3][8] This method is highly efficient and widely used for a variety of bioconjugation applications.[8]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne (B158145) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne drives the reaction forward without the need for a catalyst, making it ideal for applications in living cells or where copper toxicity is a concern.

Application Notes

Labeling of Proteins in Cell Lysates (CuAAC)

This protocol is a general guideline for the fluorescent labeling of alkyne-modified proteins in a cell lysate using TAMRA-azide.

-

Starting Concentration: A final TAMRA-azide concentration of 20 µM is often sufficient to label alkyne-tagged proteins in cell lysates without generating high background signals.[6] However, the optimal concentration is sample-dependent and may range from 5 µM to 50 µM.[6]

-

Reaction Cocktail: A typical reaction cocktail includes the cell lysate containing the alkyne-modified protein, TAMRA-azide, a copper(II) source (e.g., CuSO₄), a reducing agent to maintain copper in the Cu(I) state (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA) to stabilize the catalyst and improve reaction efficiency.[6]

-

Incubation: The reaction is typically incubated for 30 minutes to 1 hour at room temperature, protected from light.[6]

-

Protein Precipitation: After the reaction, the labeled proteins are often precipitated using a mixture of methanol, chloroform, and water to remove excess reagents.[6]

Staining of Fixed and Permeabilized Cells (CuAAC)

This method allows for the visualization of alkyne-labeled biomolecules within fixed and permeabilized cells.

-

Optimal Concentration: For imaging applications, a lower concentration of TAMRA-azide, typically between 1.5 µM and 3.0 µM, is recommended to minimize background fluorescence.[6] The optimal concentration can range from 0.5 µM to 10 µM depending on the specific application and cell type.[6]

-

Procedure:

-

Fix and permeabilize cells according to standard protocols.

-

Prepare a fresh click reaction cocktail containing TAMRA-azide, CuSO₄, and sodium ascorbate (B8700270) in a suitable buffer (e.g., PBS).[6]

-

Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.[6]

-

Wash the cells to remove unreacted components before imaging.[6]

-

Labeling of Nucleic Acids (CuAAC)

TAMRA-azide is an effective tool for the fluorescent labeling of alkyne-modified DNA and RNA.[8]

-

Preparation of Alkyne-Modified Nucleic Acids: Alkyne-modified nucleic acids can be generated through PCR using alkyne-containing nucleotides or by ordering custom-synthesized oligonucleotides with alkyne modifications.

-

Reaction Setup:

-

Dissolve the alkyne-modified oligonucleotide in water.

-

Prepare a stock solution of TAMRA-azide in DMSO or another suitable organic solvent.

-

Combine the oligonucleotide solution and the TAMRA-azide solution.

-

Initiate the reaction by adding a freshly prepared "click solution" containing a copper source (e.g., CuBr) and a ligand (e.g., TBTA).

-

-

Incubation and Purification: The reaction mixture is typically incubated for several hours at room temperature or elevated temperatures (e.g., 40°C). The labeled oligonucleotide is then purified by ethanol (B145695) precipitation.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general procedure for labeling an alkyne-containing biomolecule with TAMRA-azide.

Materials:

-

Alkyne-modified biomolecule

-

5-TAMRA-azide

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium Ascorbate

-

Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Phosphate-buffered saline (PBS) or other appropriate buffer

-

DMSO or DMF for dissolving TAMRA-azide

Procedure:

-

Prepare Stock Solutions:

-

TAMRA-azide: Prepare a 10 mM stock solution in DMSO or DMF. For a 1 mg vial, add 195 µL of solvent.[1] Store at -20°C, protected from light.

-

CuSO₄: Prepare a 50 mM stock solution in water.[6]

-

Sodium Ascorbate: Prepare a 300 mM stock solution in water. This solution should be made fresh.[6]

-

THPTA/TBTA Ligand: Prepare a 100 mM stock solution in water or DMSO/t-butanol.[6]

-

-

Reaction Setup (Example for 100 µL final volume):

-

To a microcentrifuge tube, add the following in order:

-

Alkyne-modified biomolecule in buffer (e.g., to a final concentration of 10-100 µM)

-

TAMRA-azide stock solution (e.g., 1 µL of 10 mM stock for a final concentration of 100 µM)

-

THPTA/TBTA stock solution (e.g., 1 µL of 100 mM stock for a final concentration of 1 mM)[6]

-

CuSO₄ stock solution (e.g., 1 µL of 20 mM stock for a final concentration of 200 µM)[6]

-

-

Vortex briefly to mix.

-

Initiate the reaction by adding the sodium ascorbate stock solution (e.g., 1 µL of 300 mM stock for a final concentration of 3 mM).[6]

-

-

Incubation:

-

Incubate the reaction for 30-60 minutes at room temperature, protected from light. The reaction can be performed on a rotator or shaker.[6]

-

-

Purification:

-

Purify the labeled biomolecule using an appropriate method such as protein precipitation, size-exclusion chromatography, or ethanol precipitation for nucleic acids.[6]

-

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the labeling of an azide-containing biomolecule with a cyclooctyne-modified TAMRA derivative. Note that for this reaction, a TAMRA derivative with a strained alkyne (e.g., DBCO, DIBO) would be used to react with an azide-modified biomolecule. The principle remains the same if using TAMRA-azide with a strained alkyne-modified biomolecule.

Materials:

-

Azide-modified biomolecule

-

Strained alkyne-TAMRA derivative (e.g., TAMRA-DBCO)

-

Appropriate buffer (e.g., PBS)

Procedure:

-

Prepare Stock Solutions:

-

Strained alkyne-TAMRA: Prepare a stock solution in DMSO or an appropriate solvent.

-

Azide-modified biomolecule: Prepare a solution in a suitable buffer.

-

-

Reaction Setup:

-

Combine the azide-modified biomolecule and the strained alkyne-TAMRA derivative in a microcentrifuge tube. The stoichiometry may need to be optimized, but a slight excess of the TAMRA reagent is often used.

-

-

Incubation:

-

Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the specific strained alkyne.

-

-

Purification:

-

Purify the labeled biomolecule to remove unreacted fluorescent probe using methods such as size-exclusion chromatography or dialysis.

-

Quantitative Data Summary

| Parameter | CuAAC with TAMRA-azide | SPAAC with TAMRA-azide | Notes |

| Typical Reactant Concentrations | TAMRA-azide: 0.5 µM - 50 µM[6] | Reactant concentrations are highly application-dependent. | Optimal concentrations should be determined empirically. |

| Catalyst | Copper(I), typically generated in situ from CuSO₄ and a reducing agent.[6][8] | None required. | The absence of a catalyst makes SPAAC suitable for live-cell applications. |

| Ligand | Often required to stabilize Cu(I) and enhance reaction rate (e.g., THPTA, TBTA).[6] | Not applicable. | Ligands protect biomolecules from copper-mediated damage. |

| Reaction Time | Typically 30 minutes to a few hours.[6] | Can range from less than an hour to overnight. | Reaction rates for SPAAC are dependent on the specific strained alkyne used. |

| Reaction Conditions | Aqueous buffers, room temperature.[6][8] | Physiological conditions (aqueous buffers, 37°C). | Both reactions are generally performed under mild conditions. |

| Efficiency | Generally high yields (>90% in some cases).[8] | High efficiency, but rates can be slower than CuAAC. | The choice between CuAAC and SPAAC often depends on the biological system being studied. |

Visualizations

Caption: General workflow for labeling an alkyne-modified biomolecule with TAMRA-azide using click chemistry.

Caption: Schematic of the CuAAC reaction between an alkyne-modified biomolecule and TAMRA-azide.

Caption: Schematic of the SPAAC reaction between a strained alkyne-modified biomolecule and TAMRA-azide.

References

- 1. 5-Carboxytetramethylrhodamine Azide (5-TAMRA-Azide) [baseclick.eu]

- 2. TAMRA dye for labeling in life science research [baseclick.eu]

- 3. abpbio.com [abpbio.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. 5-TAMRA-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. 5-Carboxytetramethylrhodamine Azide (5-TAMRA-Azide), 10 mg, CAS No. 1192590-89-8 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]

- 9. tenovapharma.com [tenovapharma.com]

Desthiobiotin Pull-Down Assay: A Step-by-Step Guide for Researchers

Application Notes and Protocols for the Identification and Characterization of Protein-Protein Interactions

For researchers, scientists, and drug development professionals, the desthiobiotin pull-down assay is a powerful tool for isolating and identifying protein interaction partners. This affinity purification method leverages the reversible, high-affinity interaction between desthiobiotin, a stable analog of biotin (B1667282), and streptavidin. Unlike the nearly irreversible bond between biotin and streptavidin, the desthiobiotin-streptavidin interaction can be gently disrupted by competition with free biotin, allowing for the elution of intact protein complexes under mild, physiological conditions.[1][2][3][4] This preserves the integrity of protein complexes and minimizes the co-purification of endogenously biotinylated molecules, making it an ideal technique for discovering novel protein-protein interactions and validating known ones.[1][2]

This guide provides a comprehensive, step-by-step protocol for performing a desthiobiotin pull-down assay, from labeling the "bait" protein to identifying the "prey" interaction partners.

Principle of the Assay

The desthiobiotin pull-down assay is based on the specific and reversible interaction between a desthiobiotin-labeled bait protein and streptavidin-coated beads. The bait protein is first covalently labeled with a desthiobiotin derivative. This labeled bait is then immobilized on streptavidin-coated beads. A cell lysate or a solution containing potential interacting proteins (prey) is incubated with the bait-bound beads. After a series of washes to remove non-specific binders, the bait protein and its interacting prey proteins are eluted from the beads by adding a solution containing a high concentration of free biotin. The eluted protein complexes can then be analyzed by various methods, such as SDS-PAGE, Western blotting, or mass spectrometry, to identify the interacting partners.[2][3][5][6]

Key Advantages of the Desthiobiotin System:

-

Mild Elution Conditions: Protein complexes are eluted with a neutral pH biotin solution, preserving their native structure and interactions.[1][2]

-

Low Non-Specific Binding: The specific elution with biotin minimizes the co-purification of proteins that are not true interaction partners.

-

Reduced Background: Avoids the harsh elution conditions required for the biotin-streptavidin interaction, which can denature proteins and increase background.[2]

-

Versatility: The technique can be adapted for various downstream applications, including the identification of novel interactions and the confirmation of suspected interactions.[6]

Experimental Workflow

The overall workflow of a desthiobiotin pull-down assay can be visualized as a series of sequential steps, each critical for the success of the experiment.

Caption: Experimental workflow for a desthiobiotin pull-down assay.

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for performing a desthiobiotin pull-down assay.

Desthiobiotinylation of the Bait Protein

This initial step involves covalently attaching desthiobiotin to the bait protein. The most common method utilizes an amine-reactive desthiobiotin derivative, such as NHS-desthiobiotin, which reacts with primary amines (e.g., lysine (B10760008) residues) on the protein surface.[2][3]

Materials:

-

Purified bait protein (0.2-2 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)

-

NHS-Desthiobiotin or Sulfo-NHS-LC-Desthiobiotin

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column

Procedure:

-

Prepare Desthiobiotin Reagent: Dissolve the NHS-desthiobiotin reagent in DMF or DMSO to a final concentration of 10 mM immediately before use.[2][3]

-

Labeling Reaction: Add the desthiobiotin solution to the bait protein solution at a molar excess. A starting point of a 15-fold molar excess of the desthiobiotin reagent to the protein is recommended.[2][3]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.[3]

-